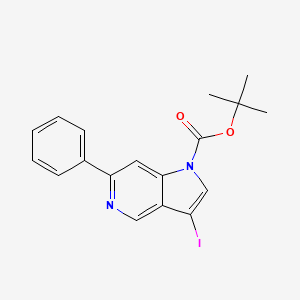
1-BOC-3-iodo-6-phenyl-5-azaindole
Übersicht
Beschreibung
1-BOC-3-iodo-6-phenyl-5-azaindole is a synthetic organic compound belonging to the azaindole family. Azaindoles are heterocyclic compounds that contain a nitrogen atom in the indole ring system. These compounds are known for their significant biological activities and are widely used in medicinal chemistry and drug discovery .
Vorbereitungsmethoden
The synthesis of 1-BOC-3-iodo-6-phenyl-5-azaindole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the azaindole core: The azaindole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the BOC protecting group: The BOC (tert-butoxycarbonyl) group is introduced to protect the nitrogen atom in the azaindole ring.
Industrial production methods for this compound may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
1-BOC-3-iodo-6-phenyl-5-azaindole undergoes various chemical reactions, including:
Substitution reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce other functional groups present in the molecule.
Oxidation reactions: The compound can be oxidized to introduce new functional groups or modify existing ones.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-BOC-3-iodo-6-phenyl-5-azaindole has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-BOC-3-iodo-6-phenyl-5-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation, survival, and migration . This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-BOC-3-iodo-6-phenyl-5-azaindole is unique compared to other similar compounds due to its specific substitution pattern and the presence of the BOC protecting group. Similar compounds include:
1-BOC-3-iodo-5-azaindole: Lacks the phenyl group at the 6-position, which may affect its biological activity and binding affinity.
3-iodo-6-phenyl-5-azaindole: Lacks the BOC protecting group, which may affect its stability and reactivity.
1-BOC-3-iodoindole: Lacks the nitrogen atom in the azaindole ring, which may affect its biological properties.
These comparisons highlight the importance of the specific structural features of this compound in determining its unique properties and applications.
Eigenschaften
IUPAC Name |
tert-butyl 3-iodo-6-phenylpyrrolo[3,2-c]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN2O2/c1-18(2,3)23-17(22)21-11-14(19)13-10-20-15(9-16(13)21)12-7-5-4-6-8-12/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLFYWKQWSUAHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CN=C(C=C21)C3=CC=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


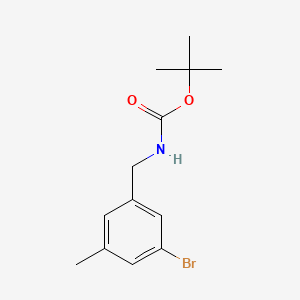
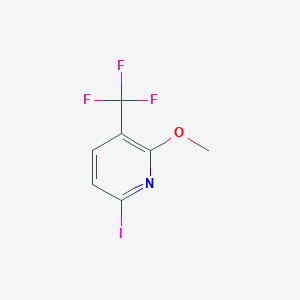

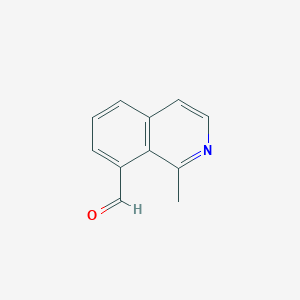
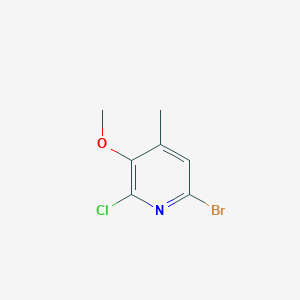
![[3-(1-Phenyl-cyclobutyl)-[1,2,4]oxadiazol-5-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B1446331.png)

![tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1446336.png)
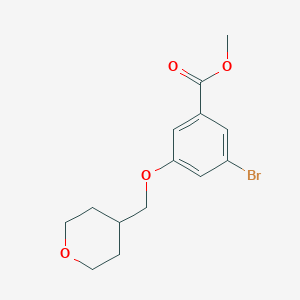
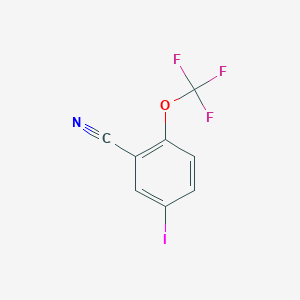

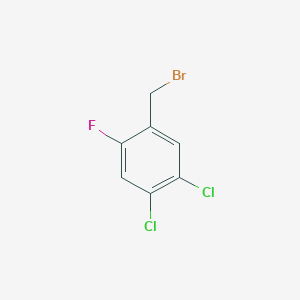

![beta-D-Glucopyranoside, 4-methylphenyl 3-O-[(1,1-dimethylethyl)dimethylsilyl]-2,4,6-tris-O-(phenylmethyl)-1-thio-](/img/structure/B1446348.png)
